9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine, often referred to as CGS 15943 or CGS 15943A in the literature, is a heterocyclic organic compound with significant applications in pharmacological research. It serves as a valuable tool for investigating the adenosine receptor (AR) system due to its potent antagonist activity at various AR subtypes. [, , , , ]
CGS 15943 was initially developed by the pharmaceutical company Ciba-Geigy (now part of Novartis) as part of research into adenosine receptor antagonists. Its primary classification falls under pharmacological agents that interact with the adenosine receptor family, specifically the A3 receptor subtype, which has implications in various physiological processes including inflammation and cancer progression.
Detailed methodologies can vary, but one efficient approach has been documented in literature where starting materials are reacted under controlled conditions to yield CGS 15943 with high selectivity and yield .
CGS 15943 features a complex molecular structure characterized by:
The three-dimensional conformation of CGS 15943 allows it to fit into the binding pocket of adenosine receptors effectively, which is critical for its antagonistic activity .
CGS 15943 participates in several significant chemical reactions:
The mechanism of action of CGS 15943 primarily involves its role as an antagonist at adenosine receptors:
CGS 15943 exhibits several notable physical and chemical properties:
CGS 15943 has several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3